![molecular formula C14H16N4O3 B5768463 ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)
ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMAB, and it is a member of the benzoate ester family. EMAB has been synthesized using different methods, and its mechanism of action has been studied extensively. In
科学研究应用
EMAB has been studied for its potential applications in different fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, EMAB has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, EMAB has been used as a building block for the synthesis of polymers and other materials. In analytical chemistry, EMAB has been employed as a derivatizing agent for the analysis of amino acids and peptides.
作用机制
The mechanism of action of EMAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. EMAB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. EMAB has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects
EMAB has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. In vitro studies have demonstrated that EMAB can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). EMAB has also been shown to reduce the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. In vivo studies have demonstrated that EMAB can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
EMAB has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. EMAB is also relatively easy to synthesize using commercially available starting materials. However, EMAB has some limitations, including its high cost and limited availability. EMAB is also sensitive to light and moisture, which can affect its stability and purity.
未来方向
There are several future directions for research on EMAB. One potential direction is the development of EMAB-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of EMAB derivatives with improved properties, such as increased potency and selectivity. EMAB can also be used as a building block for the synthesis of novel materials with unique properties. Finally, further studies are needed to elucidate the mechanism of action of EMAB and its potential applications in different fields.
Conclusion
EMAB is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. EMAB has been synthesized using different methods, and its mechanism of action has been studied extensively. EMAB has several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. EMAB has advantages and limitations for lab experiments, and there are several future directions for research on EMAB. Overall, EMAB is a promising compound that deserves further investigation.
合成方法
EMAB can be synthesized using different methods, but the most common method involves the reaction of ethyl 4-aminobenzoate and 1-methyl-1H-pyrazol-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final product is obtained by purification using column chromatography or recrystallization.
属性
IUPAC Name |
ethyl 4-[(1-methylpyrazol-3-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-13(19)10-4-6-11(7-5-10)15-14(20)16-12-8-9-18(2)17-12/h4-9H,3H2,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWRCPHVOAOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(1-methyl-1H-pyrazol-3-yl)carbamoyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)
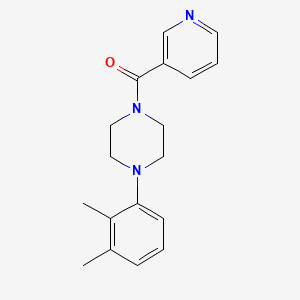

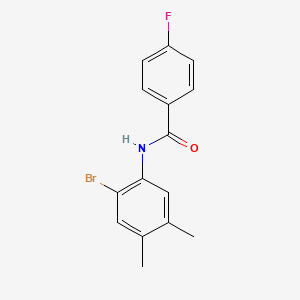
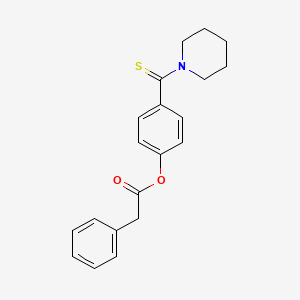
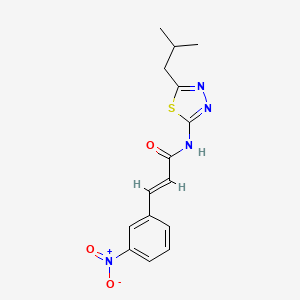
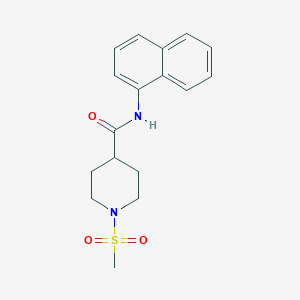


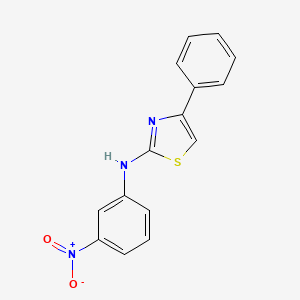
![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)


![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)